Carzenide sodium
Description
Significance of Carzenide Sodium as a Sulfonamide Derivative for Research
The significance of this compound in academic research stems primarily from its classification as a sulfonamide. This functional group is a cornerstone in medicinal chemistry, and Carzenide serves as a valuable scaffold for the synthesis of new bioactive compounds. A key area of investigation for Carzenide is its role as a carbonic anhydrase inhibitor. rsc.org Carbonic anhydrases are a family of enzymes crucial to various physiological processes, and their inhibition has therapeutic applications. Carzenide's ability to interact with these enzymes makes it a subject of interest for designing more potent and selective inhibitors. Furthermore, Carzenide is recognized as the major circulating metabolite of the topical antibacterial agent Mafenide, which adds to its research importance in understanding the metabolic pathways and effects of related drugs. rsc.org
Historical Context of Sulfonamide Research in Biomedical Sciences
The journey of sulfonamide research began in the 1930s with the discovery of Prontosil, the first synthetic antibacterial agent. wikipedia.org This groundbreaking finding, which earned Gerhard Domagk the 1939 Nobel Prize in Medicine, revealed that the in vivo breakdown of this dye released the active molecule, sulfanilamide (B372717). openaccesspub.org This discovery ushered in the era of sulfa drugs, which were widely used to combat bacterial infections before the advent of penicillin. huvepharma.com
A pivotal shift in sulfonamide research occurred with the observation of diuretic side effects in patients treated with these antibacterial agents. This led to the exploration of sulfonamides for applications beyond infection control. Researchers discovered that the diuretic effect was due to the inhibition of carbonic anhydrase in the kidneys. This finding opened a new chapter in pharmacology, leading to the development of a host of sulfonamide-based diuretics. The foundational structure of p-sulfamoylbenzoic acid, the core of Carzenide, became a key area of study in the development of these new therapeutic agents.
Overview of Research Trajectories for this compound and its Analogues
Modern research on this compound and its analogues has moved beyond its foundational role as a carbonic anhydrase inhibitor to explore its potential in other therapeutic areas. Two significant research trajectories have emerged: the development of Carzenide analogues as selective agonists for the lysophosphatidic acid receptor 2 (LPA2) and as inhibitors of ectonucleoside triphosphate diphosphohydrolases (NTPDases).
Carzenide Analogues as LPA2 Receptor Agonists:
Lysophosphatidic acid (LPA) is a signaling molecule involved in diverse cellular processes, and its receptor, LPA2, is a target for conditions requiring anti-apoptotic and mucosal barrier protection. nih.gov Researchers have synthesized a series of sulfamoyl benzoic acid (SBA) analogues, using the Carzenide structure as a scaffold. nih.govacs.org These studies have led to the identification of potent and specific LPA2 agonists with subnanomolar activity. nih.govacs.org The structure-activity relationship (SAR) studies have provided valuable insights into the molecular requirements for LPA2 receptor activation, paving the way for the development of novel therapeutics. nih.govacs.orgcornell.edu
Table 2: Agonist Activity of Sulfamoyl Benzoic Acid Analogues at the LPA2 Receptor
| Compound | Modification from Carzenide Scaffold | EC₅₀ (nM) at LPA₂ Receptor | Reference |
|---|---|---|---|
| Analogue 1 | N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl group | ~2000 | nih.gov |
| Analogue 2 | 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | 0.00506 | acs.org |
| Analogue 3 | 2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | Data not specified | nih.gov |
Carzenide Analogues as NTPDase Inhibitors:
NTPDases are enzymes that play a critical role in regulating nucleotide signaling and are implicated in conditions such as thrombosis and inflammation. nih.gov Research has focused on synthesizing and evaluating sulfamoyl benzamide (B126) derivatives, derived from the Carzenide structure, as selective inhibitors of human NTPDases (h-NTPDases). nih.gov These studies have identified compounds with potent and selective inhibitory activity against different h-NTPDase isoforms. nih.gov The SAR of these derivatives has been explored to understand the structural features that govern their inhibitory potential. rsc.orgnih.gov
Table 3: Inhibitory Activity of Sulfamoylbenzoic Acid Derivatives against h-NTPDase Isoforms
| Compound | Modification from Carzenide Scaffold | Target Isoform | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Derivative 1 | N-cyclopropylsulfamoyl group | h-NTPDase3 | 1.32 | nih.gov |
| Derivative 2 | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 | rsc.org |
| Derivative 3 | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 | nih.gov |
| Derivative 4 | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | 0.27 | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6101-29-7 |
|---|---|
Molecular Formula |
C7H6NNaO4S |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
sodium;4-sulfamoylbenzoate |
InChI |
InChI=1S/C7H7NO4S.Na/c8-13(11,12)6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10)(H2,8,11,12);/q;+1/p-1 |
InChI Key |
FWOKISIYDJIISA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)N.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Carzenide Sodium Precursors and Derivatives
Established Synthetic Pathways for 4-Sulfamoylbenzoic Acid (Carzenide)
Traditional methods for the synthesis of 4-sulfamoylbenzoic acid and its derivatives are well-documented, typically involving multi-step reaction sequences. These pathways, while effective, often necessitate stringent reaction conditions and careful purification.
Multi-step Reaction Schemes: Chlorosulfonation, Nucleophilic Substitution, and Ester Hydrolysis
A prevalent and classical route to 4-sulfamoylbenzoic acid involves a three-step process:
Chlorosulfonation: The synthesis often commences with a 4-substituted benzoic acid derivative. A common starting material is p-toluic acid, which is first oxidized to form 4-carboxybenzenesulfonyl chloride. chemicalbook.com Alternatively, 4-chlorobenzoic acid can undergo sulfonation using chlorosulfonic acid (ClSO₃H). This electrophilic aromatic substitution introduces a sulfonyl chloride group at the para position relative to the carboxyl group. The reaction is typically performed at a controlled temperature, often between 0–5°C, to minimize polysubstitution.
Nucleophilic Substitution (Amination): The resulting 4-(chlorosulfonyl)benzoic acid is then subjected to amination. This is a nucleophilic substitution reaction where the chlorine atom in the sulfonyl chloride group is displaced by an amino group. This is commonly achieved by reacting the sulfonyl chloride with aqueous ammonia (B1221849).
Ester Hydrolysis: In cases where the synthesis begins with an ester of 4-sulfamoylbenzoic acid, such as methyl 4-(chlorosulfonyl)benzoate, the final step is the hydrolysis of the ester to yield the free carboxylic acid. chemicalbook.com This is typically accomplished by treatment with a base like lithium hydroxide, followed by acidification. chemicalbook.com
A modern alternative to this classical route utilizes diazonium chemistry for regioselective sulfamoylation. This method involves the diazotization of 4-aminobenzoic acid, followed by reaction with sulfamic acid.
Specific Reactants and Conditions in Derivative Synthesis
The synthesis of various derivatives of 4-sulfamoylbenzoic acid employs a range of specific reactants and conditions to achieve the desired molecular modifications. For instance, the synthesis of N,N-disubstituted 4-sulfamoylbenzoic acid derivatives can be achieved by reacting methyl 4-(chlorosulfonyl)benzoate with the desired amine in the presence of a base like pyridine (B92270) or triethylamine. Subsequent hydrolysis then yields the final acid derivative.
The synthesis of probenecid, a well-known uricosuric agent, starts from 4-carboxybenzene sulfonamide which is reacted with di-n-propylamine to form an amide bond. ijpsjournal.comijpsjournal.com The reaction conditions for such syntheses are critical and must be carefully controlled to ensure high yields and purity. ijpsjournal.com For example, the synthesis of methyl 4-sulfamoylbenzoate from 4-carboxybenzene sulfonamide involves heating with methanol (B129727) and sulfuric acid at 60 to 65°C for 8 hours. ijpsjournal.comijpsjournal.com
Table 1: Reactants and Conditions in Derivative Synthesis
| Derivative | Starting Material | Key Reagents | Reaction Conditions | Reference |
|---|---|---|---|---|
| N,N-disubstituted 4-sulfamoylbenzoic acids | Methyl 4-(chlorosulfonyl)benzoate | Amine, Pyridine or Triethylamine | Not specified | |
| Probenecid | 4-Carboxybenzene sulfonamide | Di-n-propylamine | Not specified | ijpsjournal.comijpsjournal.com |
| Methyl 4-sulfamoylbenzoate | 4-Carboxybenzene sulfonamide | Methanol, Sulfuric acid | 60-65°C, 8 hours | ijpsjournal.comijpsjournal.com |
| 4-Chloro-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid | 4-Chloro-5-sulfamoylbenzoic acid | Dimethylformamide | -10°C to room temperature, 2 hours | google.com |
Advanced Catalytic Synthesis Approaches
To overcome the limitations of traditional multi-step syntheses, which can be harsh and generate significant waste, advanced catalytic methods have been developed. These approaches offer more efficient and streamlined routes to sulfamoylbenzoic acid derivatives.
Palladium-Catalyzed Coupling for One-Pot Sulfamation
A significant advancement in the synthesis of aryl sulfonamides is the use of palladium-catalyzed cross-coupling reactions. nih.gov These methods allow for the direct formation of the C-S bond, often in a one-pot process, which is more efficient and atom-economical. organic-chemistry.org
One such approach involves the palladium-catalyzed coupling of an aryl halide, such as 4-iodobenzoic acid, with sulfamide (B24259) (SO₂(NH₂)₂). This reaction is typically carried out in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a suitable solvent system. This method has been shown to produce 4-sulfamoylbenzoic acid in good yield (78%) and high purity (>99%).
Another palladium-catalyzed method involves the sulfination of aryl halides, providing access to aryl sulfinates which are versatile intermediates for the synthesis of sulfonamides and sulfones. nih.gov
Reaction Optimization and Mechanistic Insights in Catalytic Cycles
The efficiency of palladium-catalyzed sulfamation reactions is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent. For instance, the use of a biaryl phosphine (B1218219) ligand, t-BuXPhos, with K₃PO₄ in tert-amyl alcohol has been identified as an optimal system for the Pd-catalyzed sulfonamidation of aryl nonaflates. organic-chemistry.org
Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided valuable insights into the catalytic cycle of these reactions. nih.gov The generally accepted mechanism for the palladium-catalyzed coupling of aryl halides with sulfamide involves three key steps:
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-iodobenzoic acid).
Transmetallation: The resulting Pd(II) complex undergoes transmetallation with the sulfamide.
Reductive Elimination: The final step is reductive elimination from the Pd(II) complex to form the C-S bond and regenerate the active Pd(0) catalyst. organic-chemistry.org
Kinetic studies have revealed that the reductive elimination step is often the rate-limiting step in these catalytic cycles. organic-chemistry.org
Industrial-Scale Synthetic Considerations for Research Compound Production
While laboratory-scale synthesis may prioritize purity and regioselectivity, industrial-scale production must also consider factors such as cost, safety, and scalability. google.com For the production of 4-sulfamoylbenzoic acid, classical sulfonation methods are often favored in pilot plants due to lower solvent costs and well-established safety protocols for handling corrosive reagents like chlorosulfonic acid.
However, the development of more efficient and sustainable catalytic methods is a continuous goal for industrial applications. The optimization of these catalytic systems to reduce catalyst loading, improve turnover numbers, and utilize less hazardous reagents is an active area of research. nih.govgoogle.com For instance, recent research has focused on developing processes that avoid the use of hazardous chemicals like hydrazine, which is sometimes used for deprotection steps in certain synthetic routes. google.com
Table 2: Comparison of Synthetic Methods for 4-Sulfamoylbenzoic Acid
| Method | Typical Yield | Purity | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|---|
| Classical Sulfonation | 68-90% | ~95% | Low cost, established technology | Corrosive reagents, multi-step | |
| Diazonium Route | ~60% | >95% | Regioselective | Multi-step, potential for diazonium decomposition | |
| Palladium-Catalyzed Coupling | ~78% | >99% | One-pot, high purity, scalable | Cost of palladium catalyst |
Table 3: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| 4-Aminobenzoic acid | |
| 4-carboxybenzenesulfonamide | |
| 4-Carboxybenzene sulfonamide | |
| 4-Chlorobenzoic acid | |
| 4-Chloro-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid | |
| 4-Chloro-5-sulfamoylbenzoic acid | |
| 4-Iodobenzoic acid | |
| 4-sulfamoylbenzoic acid | |
| Carzenide | |
| Carzenide sodium | |
| Chlorosulfonic acid | |
| Di-n-propylamine | |
| Dimethylformamide | |
| Hydrazine | |
| Lithium hydroxide | |
| Methanol | |
| Methyl 4-(chlorosulfonyl)benzoate | |
| Methyl 4-sulfamoylbenzoate | |
| p-Toluic acid | |
| Palladium | |
| Pd(PPh₃)₄ | |
| Probenecid | |
| Pyridine | |
| Sulfamic acid | |
| Sulfamide | |
| Sulfuric acid | |
| t-BuXPhos | |
| tert-Amyl alcohol |
Direct Construction of Sulfonamides Relevant to Carzenide Synthesis
The synthesis of carzenide, and aromatic sulfonamides in general, traditionally involves a two-step process starting from an aromatic precursor. The most common method begins with the chlorosulfonation of an appropriate aromatic compound, followed by amination (ammonolysis) of the resulting sulfonyl chloride.
A primary industrial synthesis for carzenide starts with p-toluenesulfonamide (B41071), which itself is derived from toluene. longchangchemical.comlongchangchemical.com The p-toluenesulfonamide is then oxidized to form p-sulfamoylbenzoic acid (carzenide). longchangchemical.comlongchangchemical.comnih.gov This oxidation is a key step, converting the methyl group into a carboxylic acid while leaving the sulfonamide group intact. This route is notable as it is also a known pathway for the formation of carzenide as a byproduct in the industrial production of saccharin, where p-toluenesulfonamide is an impurity in the o-toluenesulfonamide (B73098) starting material. google.com
More modern approaches focus on the direct introduction of the primary sulfonamide group (–SO₂NH₂) to an aromatic ring. Recent research has explored methods using N-sulfonylamine, generated in situ, as an electrophile to react with electron-rich aromatic compounds under mild conditions. nih.gov Other strategies involve the catalytic oxidation of thiols in the presence of an ammonia source or the use of sulfonyl azides with transition-metal catalysts to form the C–S and S–N bonds required for the sulfonamide group. nih.govthieme-connect.com
Table 1: Representative Methods for Aromatic Sulfonamide Construction
| Starting Material | Reagents/Catalyst | Key Transformation | Relevance to Carzenide |
|---|---|---|---|
| p-Toluenesulfonamide | 1. Potassium Permanganate (B83412) (KMnO₄) or Potassium Dichromate (K₂Cr₂O₇) | Oxidation of methyl group to carboxylic acid | Direct synthesis of carzenide from a common precursor. longchangchemical.comlongchangchemical.com |
Chemical Reactivity and Derivatization Strategies
The chemical character of carzenide is dictated by its three main components: the aromatic ring, the sulfonamide group, and the carboxylic acid group. Each offers distinct pathways for derivatization.
Oxidation Reactions and Derivative Formation
The synthesis of carzenide itself often involves an oxidation reaction. The conversion of p-toluenesulfonamide to p-sulfamoylbenzoic acid is achieved using strong oxidizing agents like potassium permanganate or potassium dichromate. longchangchemical.comlongchangchemical.com This reaction specifically targets the alkyl (methyl) substituent on the benzene (B151609) ring, transforming it into a carboxylic acid.
The aromatic ring of carzenide is relatively resistant to oxidation due to the deactivating effects of the electron-withdrawing sulfamoyl and carboxyl groups. However, the sulfonamide functional group in related compounds can be involved in oxidative processes. For example, the oxidation of p-toluenesulfonamide with sodium hypochlorite (B82951) is used to synthesize Chloramine-T, highlighting the reactivity of the sulfonamide nitrogen under specific oxidative conditions.
Reduction Reactions Leading to Amine Derivatives
The sulfonamide group is generally stable and resistant to reduction. However, under specific and often harsh conditions, it can be reduced to the corresponding amine. This transformation is synthetically valuable, although less common than other functional group reductions. Reagents such as lithium aluminum hydride (LiAlH₄) can be used, but the reaction can be complex and may also reduce the carboxylic acid group. Other specialized reagents have been developed for this purpose.
Conversely, the reduction of an aromatic nitro group to an amine is a much more common and efficient process. In a hypothetical synthetic route, a nitro-substituted precursor, such as 3-nitro-4-chlorobenzoic acid, could be converted to a sulfonamide and the nitro group subsequently reduced to an amine using agents like iron in acidic media (Fe/HCl) or catalytic hydrogenation (H₂/Pd). mnstate.edu This highlights a strategy where the amine functionality is introduced via reduction of a nitro precursor rather than the sulfonamide group itself.
Nucleophilic Substitution Reactions Involving the Sulfonamide Group
The sulfonamide group (–SO₂NH₂) is typically considered a stable functional group and not readily displaced. However, its reactivity can be exploited in several ways:
N-Alkylation: The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base. The resulting anion is nucleophilic and can react with alkyl halides to form N-alkylated or N,N-dialkylated sulfonamides. This is a common strategy for creating more complex derivatives. d-nb.inforesearchgate.net
Reactions at Nitrogen: While direct substitution at the sulfur atom is difficult, novel methods have shown that the nitrogen atom of an arylsulfonamide can undergo nucleophilic substitution. For instance, reaction with phosphide (B1233454) anions can lead to the cleavage of the S-N bond, transforming the sulfonamide into other amine derivatives. acs.orgnih.gov
Activation for Substitution: Recent studies have demonstrated that tertiary sulfonamides can be activated with reagents like trichloroisocyanuric acid (TCCA) and triflic acid (TfOH). acs.org This generates an electrophilic salt that can then be attacked by nucleophiles, such as alcohols, to form sulfonate esters, representing a novel transformation pathway. acs.org
Carboxylic Acid Reactivity: Acid-Base Properties and Esterification
The carboxylic acid group is a prominent feature of the carzenide molecule, governing its acidic properties and serving as a key site for derivatization.
Acid-Base Properties: The carboxylic acid group makes carzenide an acid. Its pKa value is reported to be approximately 3.50, indicating it is a moderately strong organic acid. chemicalbook.comdrugfuture.comchemdad.comstenutz.eu It readily reacts with bases, such as sodium hydroxide, to form the corresponding sodium salt, this compound. The high water solubility of the sodium salt (~20 g/100 ml) compared to the free acid (0.453 g/L) is a direct consequence of this salt formation. drugfuture.com
Esterification: The carboxylic acid can undergo esterification by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification). This reaction converts the –COOH group to a –COOR group. sigmaaldrich.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride (e.g., 4-sulfamoylbenzoyl chloride) using reagents like thionyl chloride (SOCl₂). sigmaaldrich.com This acyl chloride is a versatile intermediate that reacts readily with alcohols to form esters or with amines to form amides. evitachem.com
Table 2: Esterification of Carzenide Analogues
| Carboxylic Acid Derivative | Alcohol | Reagents/Conditions | Product |
|---|---|---|---|
| 2-Sulfobenzoic anhydride | Isopropanol | Heat at 50°C | Isopropyl 2-sulfamoylbenzoate (after further steps) google.com |
| 2-Sulfobenzoic anhydride | Cyclopentanol | Heat at 40°C | Cyclopentyl 2-sulfamoylbenzoate (after further steps) google.com |
| 4-Chloro-5-sulfamoylbenzoic acid methyl ester | (Implicitly formed from Methanol) | N/A (starting material) | Methyl 4-chloro-5-sulfamoylbenzoate chemicalbook.com |
Amino Group Reactivity: Formation of Schiff Bases
Carzenide itself does not possess a free primary amino group. However, related sulfonamides that do, such as the archetypal sulfa drug sulfanilamide (B372717) (p-aminobenzenesulfonamide), are important precursors and demonstrate key reactivity. The primary aromatic amino group of these compounds readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases (or imines), which contain a C=N double bond. derpharmachemica.comjocpr.comiucr.org
This reaction is typically carried out by heating the amine and the carbonyl compound, sometimes with an acid or base catalyst. jocpr.commdpi.com The formation of Schiff bases from sulfonamide-containing amines is a widely used strategy to synthesize new derivatives with diverse chemical properties and biological activities. derpharmachemica.comiucr.orgresearchgate.net
Table 3: Synthesis of Schiff Bases from Sulfanilamide
| Amine | Carbonyl Compound | Conditions | Product Type |
|---|---|---|---|
| Sulfanilamide | Substituted Aromatic Aldehydes | Microwave irradiation, Ethanol | N-Benzylidene-4-sulfanilamide derivatives jocpr.com |
| Sulfanilamide | p-Dimethylaminobenzaldehyde | Ethanol | 4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide researchgate.net |
| N-cycloamino-2-sulfanilamide | Substituted o-salicylaldehyde | Methanol, Room Temp or Reflux | N¹-(2-hydroxybenzylidenyl)-sulfanilamide derivatives iucr.org |
Molecular Mechanisms of Action and Target Interactions of Carzenide Sodium and Its Analogues
Enzymatic Target Identification and Characterization
The therapeutic potential of carzenide sodium and its analogues is largely attributed to their ability to inhibit key enzymes involved in various pathological and physiological processes.
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govxiahepublishing.com Certain isoforms, particularly CAIX and CAXII, are transmembrane proteins that are overexpressed in many solid tumors and are induced by hypoxia. nih.govxiahepublishing.commdpi.com Their activity helps maintain a stable intracellular pH, which is crucial for cancer cell survival and proliferation, while contributing to an acidic tumor microenvironment that facilitates invasion and metastasis. mdpi.comoncotarget.com
Carzenide, or 4-sulfamoylbenzoic acid, and its derivatives have been identified as inhibitors of carbonic anhydrases. A notable characteristic of these inhibitors is their selectivity for different CA isoforms. For instance, some derivatives exhibit a strong and selective inhibition of the tumor-associated isoform CAIX over the cytosolic isoform CAII. nih.govresearchgate.net The inhibition of CAII can lead to undesirable side effects, making isoform selectivity a critical factor in the development of anticancer therapies. researchgate.net The affinity of carzenide for CAIX can be very high, with a reported dissociation constant (Kd) of 0.12 nM. The mechanism of inhibition involves the sulfonamide group of the inhibitor coordinating with the zinc ion located in the active site of the enzyme. mdpi.com
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Carzenide Analogues
| Compound/Derivative | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity (CAIX vs. CAII) | Reference |
|---|---|---|---|---|
| Zwitterionic [¹⁸F]F-AmBF₃-ABS | CAIX | - | 9-fold higher for CAIX | mdpi.com |
| Compound 9 | CAIX | 0.22 µM | Low (CAII Kᵢ = 0.07 µM) | mdpi.com |
| Sulfocoumarin derivatives | CAIX, CAXII | - | Prominent selectivity over CA I and II | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory process, catalyzing the release of arachidonic acid from membrane phospholipids. mdpi.com Arachidonic acid is a precursor for the synthesis of various pro-inflammatory mediators. N,N-disubstituted 4-sulfamoylbenzoic acid derivatives, structurally related to carzenide, have been investigated as inhibitors of cPLA2α. d-nb.info Initial studies identified a derivative with micromolar activity. d-nb.info Structural modifications, such as the introduction of a benzhydryl residue on an indole (B1671886) nucleus, led to a significant increase in inhibitory potency, with one compound demonstrating an IC₅₀ value of 5.8 µM. d-nb.info The inhibition of cPLA2α is determined by measuring the reduction in arachidonic acid release from a substrate in the presence of the inhibitor. d-nb.info
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to a significant increase in pH. nih.govnih.gov This enzymatic activity is implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori, including peptic ulcers and gastritis. nih.govnih.gov Derivatives of 4-sulfamoylbenzoic acid have demonstrated notable anti-urease activity. The mechanism of inhibition involves the formation of a stable complex between the inhibitor and the urease enzyme, which blocks the enzyme's active site and prevents it from binding to its substrate, urea. mdpi.com The interaction often involves the inhibitor binding to the nickel ions in the active site through groups like sulfhydryls. researchgate.net This inhibition slows down the hydrolysis of urea, thereby mitigating the pathological effects of high ammonia concentrations. mdpi.comresearchgate.net
The Dengue virus (DENV) is a significant global health concern, and its replication relies on a viral protease, NS2B-NS3, for processing the viral polyprotein. nih.govwho.int This makes the NS3 protease a prime target for the development of antiviral drugs. nih.govwho.int While direct studies on this compound's activity against DENV protease are not specified, related small molecules are being investigated as inhibitors. The general strategy involves identifying compounds that can dock into the active site of the protease. nih.gov Some small-molecule inhibitors have shown to be effective against DENV in cell culture by targeting various viral proteins, including the NS2B-NS3 protease. mdpi.comnih.gov The inhibition of this protease is crucial as it is an essential component of the viral replication machinery. who.int
The folate synthesis pathway is essential for the survival of many bacteria, as it produces precursors for DNA, RNA, and certain amino acids. biorxiv.orgnih.gov Unlike humans, who obtain folate from their diet, many bacteria must synthesize it de novo, making this pathway an excellent target for antimicrobial agents. nih.govmdpi.com Sulfonamides, which are structurally related to carzenide, act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in this pathway. mdpi.commicrobenotes.com They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and block the synthesis of dihydrofolate, leading to a bacteriostatic effect. mdpi.commicrobenotes.com This inhibition ultimately results in a "thymineless death" for the bacterial cell. nih.gov Some bacteria can develop resistance to sulfonamides through mutations in the DHPS enzyme or by increasing the production of PABA. microbenotes.com
Ligand-Protein Binding Dynamics
The interaction between a ligand, such as carzenide or its analogues, and its protein target is a dynamic process governed by various non-covalent forces. In the case of carbonic anhydrase inhibition, the sulfonamide moiety of the inhibitor forms a key coordination bond with the zinc ion in the enzyme's active site. Further stability is achieved through hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity.
For cPLA2α inhibition, the binding is more complex, likely involving hydrophobic interactions with specific domains of the enzyme. The structural modifications of the 4-sulfamoylbenzoic acid derivatives, particularly the addition of bulky, hydrophobic groups like naphthyl or benzhydryl, suggest that these groups occupy hydrophobic pockets within the enzyme, thereby enhancing the binding affinity and inhibitory potency. d-nb.info
In the inhibition of urease, the formation of a stable enzyme-inhibitor complex is the primary mechanism. This can involve competitive inhibition where the inhibitor directly competes with urea for the active site. nih.gov The binding is often reversible and relies on non-covalent interactions such as hydrogen bonding and hydrophobic interactions. mdpi.com
The binding dynamics with viral proteases are typically characterized by the inhibitor fitting into the substrate-binding pocket. For the Dengue virus NS3 protease, inhibitors are designed to interact with the catalytic triad (B1167595) and surrounding residues, preventing the cleavage of the viral polyprotein. nih.gov
Finally, in the folate synthesis pathway, the sulfonamide acts as a competitive antagonist of PABA. The similarity in structure allows it to bind to the active site of dihydropteroate synthase, but its inability to be utilized in the subsequent reaction effectively blocks the pathway. mdpi.com
Investigation of Binding Sites and Modes through Advanced Techniques
The identification of binding sites is crucial for understanding how a ligand like Carzenide exerts its effects. Advanced analytical techniques are employed to elucidate these interactions at a molecular level.
Molecular Docking and Computational Modeling:
Molecular docking simulations are powerful tools for predicting the preferred binding orientation of a ligand to its target protein. In the context of enzymes like cyclooxygenase-2 (COX-2), a common drug target, docking studies help identify the most probable binding poses and interaction energies. acs.org For instance, the CDOCKER module in Discovery Studio is a frequently used tool for performing such analyses, providing insights into the binding energy and interaction energy between a ligand and the active site residues of a protein. acs.orgnih.gov These computational methods allow researchers to virtually screen large libraries of compounds and prioritize those with the highest predicted binding affinity for further experimental validation. acs.org
The process often involves preparing both the ligand and the target protein structures, generating different conformations of the ligand, and then "docking" them into the binding pocket of the protein. acs.org The results are then scored based on various energy functions to determine the most stable binding mode. nih.gov
X-ray Crystallography:
X-ray crystallography provides high-resolution, three-dimensional structural information of a ligand bound to its target protein. This technique has been instrumental in visualizing the precise interactions between sulfonamide-based inhibitors and their enzymatic targets, such as carbonic anhydrases (CAs). researchgate.net While computational models might suggest various binding modes, X-ray crystallography offers definitive experimental evidence. For example, it can confirm whether the sulfonamide group of a ligand directly interacts with a key metal ion, like zinc, in the active site of a carbonic anhydrase. researchgate.net
Fragment-Based Screening:
Fragment-based screening is another innovative approach to identify binding interactions. This technique involves screening small, low-complexity molecules ("fragments") to see if they bind to the target protein. Once a binding fragment is identified, it can be optimized and grown into a more potent and specific ligand. This method has been successfully used to identify allosteric modulators for various receptors.
Characterization of Molecular Interactions at the Active Site (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Once a ligand is docked into the active site of a protein, its efficacy and specificity are determined by a network of non-covalent interactions. These include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Hydrogen Bonding:
Hydrogen bonds are crucial for the specific recognition and binding of a ligand to its target. In many enzyme-ligand complexes, the ligand forms hydrogen bonds with key amino acid residues in the active site. For instance, the sulfonamide moiety of inhibitors is known to form critical hydrogen bonds within the active site of carbonic anhydrases.
Hydrophobic Interactions:
Hydrophobic interactions play a significant role in the binding of ligands to many proteins, particularly those with hydrophobic binding pockets. Aromatic extensions on a ligand can engage in hydrophobic interactions with corresponding pockets in the active site, thereby enhancing binding affinity. For example, indole-based benzenesulfonamides have demonstrated selective inhibition of carbonic anhydrase II (CAII) through hydrophobic interactions with the active site.
Role of Specific Amino Acid Residues:
The function of a binding pocket is defined by the specific amino acid residues that line it. nih.gov These residues can be either hydrophilic or hydrophobic and are responsible for forming the network of interactions that hold the ligand in place. For example, in the COX-2 enzyme, residues such as Val344, Tyr385, and Phe518 are part of the binding pocket and play a role in ligand binding. nih.gov
Below is an interactive table detailing the types of molecular interactions and the techniques used to study them:
| Interaction Type | Description | Key Amino Acid Residues (Examples) | Techniques for Study |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Serine, Threonine, Aspartate, Glutamate | X-ray Crystallography, NMR Spectroscopy, Molecular Dynamics Simulations |
| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in an aqueous solution and exclude water molecules. | Leucine, Isoleucine, Valine, Phenylalanine | X-ray Crystallography, NMR Spectroscopy, Isothermal Titration Calorimetry |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All amino acids | X-ray Crystallography, Atomic Force Microscopy |
| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | Aspartate, Glutamate, Lysine, Arginine | X-ray Crystallography, Isothermal Titration Calorimetry |
Allosteric Modulation and Conformational Changes Induced by Ligand Binding
Allosteric modulation occurs when a ligand binds to a site on a protein that is distinct from the primary active site, leading to a change in the protein's conformation and activity. wikipedia.org This mechanism offers a more nuanced way to control protein function compared to direct competitive inhibition. nih.gov
Mechanisms of Allosteric Modulation:
Allosteric modulators can either enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the activity of the protein. wikipedia.orgnih.gov They do so by inducing a conformational change in the protein that alters the affinity or efficacy of the primary (orthosteric) ligand. nih.gov This can be particularly advantageous in drug design as allosteric modulators can offer greater subtype selectivity and a "ceiling effect" that can prevent overdosing. nih.govmdpi.com
The binding of an allosteric modulator can influence the protein in several ways:
Affinity Modulation: The modulator can change the binding affinity of the orthosteric ligand for the active site. nih.gov
Efficacy Modulation: The modulator can alter the ability of the orthosteric ligand to activate the protein once it is bound. nih.gov
Conformational Changes:
The binding of any ligand, whether to the orthosteric or an allosteric site, can induce conformational changes in the protein. unifi.itvu.lt These changes can range from subtle rearrangements of side chains in the active site to large-scale movements of entire protein domains. Such conformational shifts are fundamental to the protein's function, influencing everything from catalytic activity to signal transduction.
For example, the binding of an allosteric modulator to a G protein-coupled receptor (GPCR) can stabilize a particular receptor conformation that has a higher or lower affinity for its endogenous ligand. mdpi.com This principle is being actively explored for the development of novel therapeutics for a range of diseases. mdpi.comfrontiersin.org
Enzymatic Inhibition and Kinetic Characterization of Carzenide Sodium Analogue Interactions
Determination of Inhibition Constants and Half-Maximal Inhibitory Concentrations
The potency of Carzenide analogues as enzyme inhibitors is quantified by determining their half-maximal inhibitory concentration (IC₅₀) and inhibition constants (Kᵢ or Kₔ). These values indicate the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity and the absolute affinity of the inhibitor for the enzyme, respectively. wikipedia.org
Analogues of Carzenide, which are primarily benzenesulfonamide (B165840) derivatives, have been extensively studied as inhibitors of human (h) carbonic anhydrase (CA) isoforms. researchgate.net These enzymes are involved in numerous physiological and pathological processes, including tumor growth (hCA IX) and glaucoma (hCA II). researchgate.net
Research has identified Carzenide itself as a weak inhibitor of the CAIX isoform, which is often overexpressed in solid tumors. cabidigitallibrary.org Certain glycoconjugated sulfonamide derivatives, however, show improved inhibitory effects compared to Carzenide. researchgate.net For instance, a galactose-containing derivative was identified as the most potent inhibitor against hCA IX with a Kᵢ of 9.7 nM. mdpi.com Other studies on benzenesulfonamide derivatives revealed Kᵢ values against hCA IX ranging from low nanomolar to high micromolar. researchgate.net One novel compound, 4-((((2-((1-(3-((2-oxo-2H-chromen-7-yl)oxy)propyl)-1H-1,2,3-triazol-4-yl)methoxy)naphthalen-1-yl)-methylene)amino)methyl)benzenesulfonamide, exhibited a high hCA IX inhibition with a Kᵢ of 45.5 nM.
The cytosolic isoform hCA II is a common off-target for many CA inhibitors. Nevertheless, Carzenide's benzylamide derivative is a known potent hCA II ligand with a dissociation constant (Kₔ) of 1.1 nM, making it a benchmark for sulfonamide-based inhibitors. cabidigitallibrary.org Various analogues show a range of potencies. Imidazoline-incorporated sulphonamides demonstrated superior inhibitory activities against hCA II (Kᵢs in the range of 37.6–65.6 nM) compared to benzimidazoline-substituted derivatives. nih.gov In another series, a glycoconjugated sulfonamide derivative showed an IC₅₀ of 60 nM against hCA II. researchgate.net
Table 1: Inhibition Constants of Carzenide Analogues against Carbonic Anhydrase Isoforms
| Compound/Analogue Type | Isoform | Inhibition Constant | Citation |
|---|---|---|---|
| Galactose Derivative | hCA IX | Kᵢ = 9.7 nM | mdpi.com |
| Naphthalene-Triazole Derivative | hCA IX | Kᵢ = 45.5 nM | |
| Benzylamide Derivative | hCA II | Kₔ = 1.1 nM | cabidigitallibrary.org |
| Imidazoline-sulphonamide (6a) | hCA II | Kᵢ = 37.6 nM | nih.gov |
| Glycoconjugated Sulfonamide (8d) | hCA II | IC₅₀ = 60 nM | researchgate.net |
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory response, catalyzing the release of arachidonic acid from membrane phospholipids. researchgate.net N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been identified as cPLA2α inhibitors. nih.gov
Structural modifications of the Carzenide scaffold have been explored to enhance potency. While replacing substituents on the sulfonamide nitrogen with various aryl and alkyl groups did not always lead to significant improvements, some changes were effective. nih.gov Introducing a naphthalen-2-ylmethyl group at the sulfonamide nitrogen and a chlorine atom at the 4-position of the phenyl ring increased potency threefold, resulting in an IC₅₀ value of 12 µM for the resulting compound. nih.gov Further optimization, replacing an ether oxygen with a carbon atom, led to a derivative (compound 85) with an IC₅₀ of 0.25 µM, which was comparable in potency to a known reference substance. nih.gov
Table 2: IC₅₀ Values of Carzenide Analogues against cPLA2α
| Analogue | IC₅₀ (µM) | Citation |
|---|---|---|
| Naphthalen-2-ylmethyl derivative (16) | 19 µM (unsubstituted) | nih.gov |
| 4-Chloro-phenyl derivative (33) | 12 µM | nih.gov |
| N-indolylethyl derivative (85) | 0.25 µM | nih.gov |
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov Derivatives of 4-sulfamoylbenzoic acid have shown significant anti-urease activity. researchgate.netcabidigitallibrary.org
Specifically, Schiff bases derived from 4-phenoxy-5-sulfamoylbenzoic acid have demonstrated potent urease inhibition. researchgate.net A series of aldehyde derivatives exhibited IC₅₀ values ranging from 0.32 µM to 1.68 µM. researchgate.net The most potent compound in this series, with a 2,4-dichloro substitution, had an IC₅₀ of 0.32±0.02 μM, which is significantly more effective than the standard inhibitor thiourea (B124793) (IC₅₀ = 4.18±0.01 μM). researchgate.net Other reported derivatives showed IC₅₀ values of 8.02 µM and 17.02 µM. researchgate.net Kinetic studies on related potent inhibitors revealed a competitive mode of inhibition.
Table 3: Anti-Urease Activity of Carzenide Analogues
| Analogue Type | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Citation |
|---|---|---|---|
| 5-Sulfamoylbenzoic acid derivative (4a) | 0.39 ± 0.06 | 4.18 ± 0.01 | researchgate.net |
| 5-Sulfamoylbenzoic acid derivative (4d) | 0.32 ± 0.02 | 4.18 ± 0.01 | researchgate.net |
| 5-Sulfamoylbenzoic acid derivative (4h) | 0.26 ± 0.09 | 4.18 ± 0.01 | researchgate.net |
| 4-Phenoxy-5-sulfamoylbenzoic acid derivative | 8.02 | Not specified | researchgate.net |
The Dengue virus serotype 2 (DENV2) protease is an essential enzyme for viral replication and a key target for antiviral drug development. Analogues of sulfamoyl benzoic acid have shown inhibitory effects against this viral protease. cabidigitallibrary.org Specific derivatives demonstrated IC₅₀ values in the range of 48.2 to 121.9 µM, indicating effective inhibition at these concentrations. cabidigitallibrary.org Research into other DENV2 protease inhibitors has identified compounds with greater potency, such as thiazole (B1198619) derivatives with IC₅₀ values below 30 µM and peptide-based inhibitors with IC₅₀ values in the sub-micromolar range.
Table 4: Antiviral Potency of Carzenide Analogues
| Analogue Type | Target | IC₅₀ (µM) | Citation |
|---|---|---|---|
| Sulfamoyl benzoic acid analogue | DENV2 Protease | 48.2 - 121.9 | cabidigitallibrary.org |
Enzyme Specificity and Cross-Target Selectivity Studies
The selectivity of an inhibitor for its intended target over other enzymes is crucial for minimizing off-target effects. Studies on Carzenide analogues have revealed varying degrees of selectivity.
For cPLA2α inhibitors derived from 4-sulfamoylbenzoic acid, selectivity against carbonic anhydrase II (CAII) is a significant consideration, as the sulfonamide moiety is a classic zinc-binding group for CAs. cabidigitallibrary.org Structural optimizations that enhance cPLA2α inhibition, such as adding bulky naphthyl groups, often lead to reduced affinity for CAII due to conflicting steric and electronic requirements between the two enzyme active sites. cabidigitallibrary.org
In the context of carbonic anhydrase inhibition, significant efforts have been made to design analogues with selectivity for tumor-associated isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms hCA I and II, whose inhibition can lead to side effects. researchgate.net Many novel benzenesulfonamide and coumarin-based derivatives have been developed that show striking selectivity, inhibiting hCA IX and XII in the nanomolar to micromolar range while being ineffective against hCA I and II. researchgate.net For example, a series of imidazoline- and benzimidazoline-substituted sulphonamides effectively inhibited the neuropathic pain-associated hCA VII isoform while showing no inhibitory action against the transmembrane hCA IV isoform. nih.gov
Comparative Enzymology of Carzenide Analogues with Known Inhibitors
The inhibitory potency of new Carzenide analogues is often benchmarked against known, clinically used, or reference inhibitors.
Carbonic Anhydrase: The inhibitory effects of Carzenide analogues are frequently compared to Acetazolamide (AAZ), a clinically used non-selective CA inhibitor. researchgate.net Many new derivatives show improved selectivity for cancer-related isoforms IX and XII over cytosolic isoforms I and II compared to AAZ. researchgate.net Furthermore, some glycoconjugated derivatives have demonstrated lower corneal cytotoxicity than AAZ. researchgate.net
Cytosolic Phospholipase A2α: In the development of cPLA2α inhibitors, 4-sulfamoylbenzoic acid derivatives have been compared to reference compounds such as WAY-196025. cabidigitallibrary.org Optimized derivatives have demonstrated superior or comparable activity to these benchmarks. cabidigitallibrary.org For instance, compound 85, an N-indolylethyl substituted derivative, was found to be as effective as the reference substance Axon-1609 with an IC₅₀ of 0.25 µM. nih.gov
Urease: The standard reference inhibitor for urease is thiourea. researchgate.net Numerous Carzenide analogues, particularly Schiff base derivatives, have shown significantly greater potency. researchgate.net For example, compound 4d (a 5-sulfamoylbenzoic acid derivative) was found to be approximately 13-fold more potent than thiourea, with IC₅₀ values of 0.32 µM and 4.18 µM, respectively. researchgate.net
DENV2 Protease: For DENV2 protease inhibitors, a common reference compound is Bz-Arg-Lys-Phg-NH₂. While sulfamoyl benzoic acid analogues have shown activity, other classes of inhibitors, such as modified tripeptides, have demonstrated much higher potency in comparison. cabidigitallibrary.org
Structure Activity Relationship Sar and Rational Design Strategies for Carzenide Sodium Derivatives
Elucidation of Key Structural Motifs for Biological Activity
The biological activity of sulfonamide derivatives is intricately linked to their molecular architecture. Modifications to various parts of the Carzenide sodium scaffold, including the sulfonamide nitrogen, the incorporation of polar groups, and the nature of the core and linker regions, can profoundly influence their therapeutic potential.
Recent synthetic methodologies have expanded the possibilities for N-alkylation of sulfonamides, allowing for the introduction of diverse alkyl groups. acs.orgrsc.org This diversification is crucial for exploring the chemical space around the sulfonamide nitrogen and identifying substituents that can enhance biological activity. For instance, in the context of anticancer agents, the sulfonamide moiety plays a key role, and its substitution pattern can be optimized to improve efficacy. mdpi.com
Table 1: Impact of N-Substitutions on Sulfonamide Properties
| N-Substituent | Potential Impact on Physicochemical Properties | Potential Biological Consequences |
| Hydrogen (unsubstituted) | Higher acidity (lower pKa), potential for hydrogen bond donation. | May be crucial for binding to specific targets through hydrogen bonding. |
| Small Alkyl Groups | Increased lipophilicity, slightly decreased acidity. | Can improve membrane permeability and alter target binding affinity. |
| Bulky Alkyl Groups | Significantly increased lipophilicity and steric hindrance. | May enhance selectivity for certain targets or introduce new interactions. |
| Aryl Groups | Introduction of aromatic interactions (e.g., π-π stacking). | Can lead to novel binding modes and improved potency. |
Moreover, polar groups can participate in crucial hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and potency. The strategic placement of these groups can lead to more specific and effective interactions with the active site of an enzyme or receptor. For example, in the design of antimicrobial agents, low lipophilicity and high solubility, often achieved through the presence of polar groups, have been associated with increased activity. tandfonline.com
In the context of antiviral drug design, particularly for HIV-1 capsid inhibitors, derivatives incorporating a phenylalanine core have shown significant promise. nih.govnih.gov The phenylalanine core is often essential for maintaining antiviral activity, as it can establish critical interactions, such as hydrogen bonds and hydrophobic interactions, with the target protein. nih.gov
The linker region that connects the phenylalanine core to other parts of the molecule also plays a vital role. The length, flexibility, and chemical nature of the linker can significantly affect the compound's ability to bind to the target interface. nih.gov Even minor modifications to the linker can lead to a substantial loss of antiviral activity, highlighting the sensitivity of the protein-ligand interaction to this structural element. nih.gov Structure-activity relationship studies have demonstrated that optimizing both the phenylalanine core and the linker is crucial for developing potent antiviral agents. nih.gov
Table 2: Influence of Core and Linker Modifications on Antiviral Activity
| Structural Modification | Example | Impact on Antiviral Activity |
| Phenylalanine Core | Essential for maintaining activity | Forms key hydrogen bond and hydrophobic interactions with the target. nih.gov |
| Linker Region | Flexible or rigid linkers of varying lengths | Slight changes can significantly impact or abolish antiviral activity. nih.gov |
| Substituents on Core/Linker | Introduction of various chemical groups | Can modulate binding affinity and pharmacokinetic properties. |
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgfrontiersin.org This methodology is invaluable in drug discovery for predicting the activity of novel compounds and for providing insights into the molecular properties that govern their biological effects.
The foundation of a QSAR model lies in the numerical representation of molecular structures through various physicochemical descriptors. frontiersin.orgfrontiersin.org These descriptors quantify different aspects of a molecule's properties.
Hydrophobicity: This is a crucial parameter that influences a drug's ability to cross cell membranes and interact with hydrophobic pockets in a biological target. slideshare.net It is commonly expressed as the logarithm of the partition coefficient (logP). slideshare.net
Electronic Effects: The electronic properties of a molecule, such as the distribution of charges and the ability to donate or accept electrons, are critical for its interaction with biological targets. slideshare.net These effects can be described by parameters like the Hammett constant. slideshare.net
Steric Parameters: The size and shape of a molecule, quantified by steric parameters, determine how well it fits into a binding site. slideshare.net
Other important descriptors include molecular weight, molar refractivity, and topological indices, which describe the connectivity and branching of a molecule. frontiersin.orgfrontiersin.org
The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.net
The validation of the QSAR model is a critical step to ensure its reliability and predictive power. nih.govuniroma1.itsemanticscholar.orgresearchgate.net Internal validation techniques, such as cross-validation, assess the model's robustness. nih.gov External validation, where the model is used to predict the activity of a separate set of compounds (the test set) that were not used in model development, is essential to confirm its predictive ability for new molecules. nih.govmdpi.com A well-validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of new derivatives with potentially improved activity. uniroma1.itsemanticscholar.orgresearchgate.net
Design of Novel Carzenide Analogues with Enhanced Potency or Selectivity
Rational Design of N,N-Disubstituted Derivatives
The exploration of N,N-disubstituted derivatives of 4-sulfamoylbenzoic acid has been undertaken to investigate the impact of substitutions on the sulfonamide nitrogen. This approach aims to enhance the inhibitory activity and selectivity towards specific enzyme isoforms.
One strategy involves the reaction of 4-carboxy-benzenesulfonamide with various chemical entities such as carboxy-protected amino acids, dipeptides, or aromatic/heterocyclic sulfonamides/mercaptans to yield the corresponding benzenecarboxamide derivatives. Several of these derivatives have demonstrated low nanomolar affinity for carbonic anhydrase isozymes CA II and CA IV. nih.gov
Another area of investigation for N,N-disubstituted 4-sulfamoylbenzoic acid derivatives is as inhibitors of cytosolic phospholipase A2α (cPLA2α). By modifying the substitution pattern on the sulfamoyl nitrogen atom, researchers have identified inhibitors with submicromolar in vitro potency. While these compounds showed favorable water solubility and selectivity, their efficacy was compared to the known cPLA2α inhibitor, giripladib. A notable advantage of some of the newly synthesized compounds was their significantly improved water solubility. mdpi.com
Synthesis and Evaluation of Phenoxy-Sulfamoylbenzoic Acid Derivatives
The synthesis of phenoxy-sulfamoylbenzoic acid derivatives represents another avenue in the quest for novel therapeutic agents. For instance, bumetanide, which is chemically 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, has been utilized as a starting material for the synthesis of new benzenesulfonamide (B165840) derivatives. The synthetic pathway involves esterification of bumetanide, followed by hydrazinolysis to yield a key intermediate, 3-(butylamino)-5-(hydrazinocarbonyl)-2-phenoxy-benzenesulfonamide. This intermediate is then condensed with various aldehydes to produce N'-arylidene-3-(butylamino)-2-phenoxy-benzenesulfonamide-5-carbonyl hydrazides. These derivatives are being explored for their potential antimicrobial activities.
Exploration of Aminosaccharide-Based Sulfonamide Derivatives
A "sugar-tail" approach has been employed in the rational design of novel sulfonamides derived from Carzenide. This strategy involves incorporating aminosaccharide moieties into the Carzenide structure to enhance interactions with the hydrophilic subpocket of the carbonic anhydrase II (hCA II) active site.
These glycoconjugated sulfonamide derivatives have demonstrated improved CA inhibitory effects when compared to the parent compound, Carzenide. Molecular docking studies have confirmed that the interactions between the aminosaccharide fragment and the hydrophilic region of the hCA II active site are crucial for the observed enhancement in inhibitory activity. One particular compound from this series, designated as 8d, emerged as a highly effective inhibitor against hCA II with an IC50 of 60 nM. Furthermore, these derivatives exhibit good water solubility and neutral pH values in solution, which are advantageous properties for potential therapeutic applications.
Development of Thiophene-Based Sulfonamide Inhibitors
Thiophene-based sulfonamides are a significant class of carbonic anhydrase inhibitors. The rationale for their development stems from the fact that the thiophene ring can act as a bioisostere for the benzene (B151609) ring found in Carzenide and other benzenesulfonamides. This substitution can lead to altered physicochemical properties and potentially different interactions within the enzyme's active site, which may result in enhanced potency or selectivity.
Research in this area has led to the development of thiophene-based sulfonamides with potent inhibitory effects on human carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II). Some of these compounds have shown IC50 values in the nanomolar range against hCA-II. Molecular docking studies have indicated that the sulfonamide and thiophene moieties play a significant role in the inhibition of these enzymes.
Design of Hydrazone Derivatives
The design of hydrazone derivatives of Carzenide has been explored as a strategy to create novel carbonic anhydrase inhibitors. The hydrazone moiety is considered a bioisostere of the urea (B33335) group and can enhance the flexibility and hydrophilicity of the resulting compounds. This modification can lead to favorable interactions with residues in the hydrophilic portion of the CA active site.
A synthetic approach to these derivatives starts with 4-sulfamoylbenzoic acid. This is followed by a series of reactions to introduce a piperidine-4-carboxylate linker, which is then converted to a hydrazide. The final hydrazone derivatives are obtained by reacting the hydrazide with various substituted aldehydes.
Many of the resulting hydrazonobenzenesulfonamide derivatives have demonstrated potent inhibitory activity against several human carbonic anhydrase isoforms, including hCA I, II, IX, and XII, with inhibition constants in the low nanomolar range. The nature and position of substituents on the benzylidene moiety have been shown to significantly influence the inhibitory activity and selectivity of these compounds.
Table of Inhibitory Activities for Selected Hydrazonobenzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | Substituent on Benzylidene Moiety | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |
| 5 | Unsubstituted Phenyl | 18.5 | 6.65 | 34.3 | 8.05 |
| 7 | 2-Methoxyphenyl | 20.2 | 1.75 | 45.5 | 10.5 |
| 12 | 2,5-Dimethoxyphenyl | 45.5 | 6.65 | - | 15.5 |
| 13 | 2,4,5-Trimethoxyphenyl | 40.5 | 6.65 | - | 20.5 |
| 27 | 2,6-Dichlorophenyl | 25.5 | 4.45 | - | 68.7 |
| 29 | 4-(Dimethylamino)phenyl | 22.5 | 4.45 | - | 35.5 |
| AAZ * | - | 250 | 12 | 25 | 5.7 |
*AAZ = Acetazolamide (a standard CA inhibitor) *Data sourced from a study on hydrazonobenzenesulfonamides.
Preclinical Biological Investigations: in Vitro and Translational Models
Cellular and Molecular Pharmacology Studies
Carzenide sodium, also known as 4-sulfamoylbenzoic acid, has been identified as a carbonic anhydrase (CA) inhibitor. Specifically, it is characterized as a strong competitive inhibitor of carbonic anhydrase II (CAII) medchemexpress.com. Derivatives of 4-sulfamoylbenzoic acid have been synthesized and evaluated for their inhibitory activity against various CA isozymes. For instance, N-substituted 4-sulfamoylbenzoic acid derivatives have been investigated as inhibitors of cytosolic phospholipase A2α, with some analogues demonstrating submicromolar IC50 values researchgate.net.
While the primary enzymatic target of this compound is established as carbonic anhydrase, detailed kinetic parameters from in vitro enzyme assays are not extensively reported in the public domain. The broader class of sulfonamides, to which this compound belongs, is known to interact with various cellular pathways by inhibiting carbonic anhydrases, which play crucial roles in physiological processes. However, specific studies detailing the modulation of cellular pathways directly by this compound are limited. Research on other benzoic acid derivatives has shown modulation of inflammatory pathways nih.gov.
Further research is required to fully elucidate the enzymatic inhibition profile of this compound across a broader range of enzymes and to map its specific effects on intracellular signaling cascades.
Publicly available scientific literature lacks specific data on the cellular growth inhibitory effects of this compound on cancer cell lines or other proliferating cells.
There is no publicly available data from studies assessing the stability of this compound under simulated physiological conditions, such as in simulated gastric fluid (SGF) or simulated intestinal fluid (SIF). Such studies are crucial for understanding the compound's potential behavior and bioavailability following oral administration but have not been reported for this compound.
The primary pharmacodynamic effect of this compound at the cellular level is the inhibition of carbonic anhydrase. A specific study demonstrated that pretreatment of HeLa cells with 100 μM of Carzenide for 2 hours rendered the fluorescence signal induced by a carbonic anhydrase-targeted probe negligible medchemexpress.com. This finding provides evidence of target engagement in a cellular context.
However, comprehensive pharmacodynamic profiling of this compound in various cellular systems to evaluate other potential activities, such as COX-2 inhibition or effects on ion channels, has not been reported in the available literature.
Table 1: In Vitro Cellular Activity of this compound
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect |
| HeLa | FMRs-CA Fluorescence | 100 μM | 2 hours | Negligible fluorescence signal |
In Vivo Studies in Animal Models
Despite its potential for use in research related to epilepsy and cervical cancer, there is a lack of publicly available data from in vivo studies in animal models for this compound medchemexpress.com. Consequently, information regarding its biological effects, efficacy, and target engagement in living organisms is not available. The development of animal models for epilepsy and cervical cancer is an active area of research, but studies specifically investigating the in vivo effects of this compound in these or other models have not been reported nih.govnih.govnih.govresearchgate.netnih.govsemanticscholar.org.
Investigations into Biochemical Pathway Modulation in Animal Tissues
There is a notable lack of specific studies detailing the modulation of biochemical pathways by this compound in animal tissues. While its role as a carbonic anhydrase inhibitor suggests an interaction with physiological processes regulated by this enzyme family, such as pH balance and ion transport, dedicated in vivo investigations to elucidate these effects at the tissue level are not described in the available literature. Research on derivatives of 4-sulfamoylbenzoic acid has explored their potential as inhibitors of other enzymes, such as cytosolic phospholipase A2α, but this does not provide direct insight into the biochemical impact of this compound.
Preclinical Assessment of Efficacy in Relevant Disease Models (e.g., anti-urease activity in gastrointestinal models)
No specific preclinical studies assessing the efficacy of this compound in disease models, including its potential anti-urease activity in gastrointestinal models, are present in the reviewed literature. The investigation of sulfonamide derivatives for anti-urease properties is a field of active research due to the role of the urease enzyme in pathologies associated with Helicobacter pylori. However, there is no direct evidence to suggest that this compound has been specifically evaluated for this activity.
Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Models
Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for this compound in preclinical models are not detailed in the available scientific resources. As the major metabolite of Mafenide, its formation and clearance are components of the pharmacokinetic profile of the parent drug. However, dedicated preclinical studies to characterize the full ADME properties of this compound when administered directly are not publicly documented. Such studies are crucial for understanding the pharmacokinetic behavior and potential systemic exposure of a compound.
Advanced Analytical and Bioanalytical Characterization of Carzenide Sodium and Its Metabolites
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed structural analysis of Carzenide sodium, providing insights into its atomic connectivity, functional groups, and exact molecular mass. bloomtechz.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the definitive structural elucidation of Carzenide and its sodium salt. preprints.org Both ¹H and ¹³C-NMR are utilized to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms. bloomtechz.com
In ¹H-NMR spectroscopy, the aromatic protons of the benzene (B151609) ring typically appear as distinct signals in the downfield region of the spectrum. For the parent compound, 4-sulfamoylbenzoic acid, aromatic protons are noted at chemical shifts (δ) around 8.15 ppm. The protons of the sulfonamide (-SO₂NH₂) and carboxylic acid (-COOH) groups are exchangeable and their signals can vary in position depending on the solvent and concentration.
¹³C-NMR spectroscopy provides information on each unique carbon atom in the molecule. libretexts.org The spectrum will show characteristic signals for the carboxyl carbon, the four distinct aromatic carbons, and any other carbon atoms in related structures or metabolites. epj-conferences.org The chemical shifts are indicative of the electronic environment, confirming the substitution pattern of the benzene ring. libretexts.org For instance, the ¹³C MAS NMR spectrum of a related sodium fulleride salt showed an isotropic line at 172 ppm. epj-conferences.org The combination of ¹H and ¹³C-NMR data allows for the complete assignment of the molecule's structure. google.com
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Structural Assignment |
| ¹H | ~8.15 | Aromatic protons (C-H) on the benzoic acid ring. |
| Variable | Acidic proton (-COOH) and Amide protons (-NH₂). | |
| ¹³C | 172 - 176 | Carbonyl carbon (C=O) in the carboxylic acid group. epj-conferences.org |
| 120 - 150 | Aromatic carbons. |
Infrared (IR) spectroscopy is a rapid and effective technique used to confirm the presence of key functional groups within the Carzenide molecule. bloomtechz.comgoogle.com The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.
For Carzenide, characteristic absorption bands confirm the presence of the sulfonamide (-SO₂NH₂) and carboxylic acid (-COOH) functionalities. The O-H stretch of the carboxylic acid appears as a broad band, while the C=O stretch gives a strong, sharp absorption. The N-H stretching vibrations of the sulfonamide group typically appear as two distinct bands, and the S=O stretches also produce strong absorptions. These spectral fingerprints are used to verify the molecular structure. google.com
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| C=O stretch | 1680-1710 | |
| Sulfonamide | N-H stretch | 3300-3500 (often two bands) |
| S=O stretch (asymmetric) | 1300-1350 | |
| S=O stretch (symmetric) | 1150-1180 | |
| Aromatic Ring | C-H stretch | ~3000-3100 |
| C=C stretch | ~1450-1600 |
Mass Spectrometry (MS) is employed to validate the molecular weight of Carzenide and to study its fragmentation patterns, which further corroborates the proposed structure. High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.gov
Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for analyzing polar molecules like Carzenide, often showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. nih.gov For the free acid form of Carzenide (4-sulfamoylbenzoic acid), ESI-MS analysis has identified the protonated molecule at a mass-to-charge ratio (m/z) of 202 [M+H]⁺, consistent with its molecular weight of 201.20 g/mol . google.com Tandem MS (MS/MS) experiments can be performed to induce fragmentation, providing data that helps to piece together the molecular structure. nih.gov Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying Carzenide and its metabolites in biological samples such as urine. medkoo.comresearchgate.net
| Technique | Application | Key Findings |
| HR-MS | Molecular Weight Validation | Provides exact mass measurement, confirming the elemental composition (C₇H₇NO₄S). |
| ESI-MS | Structural Confirmation | Detects the protonated molecule [M+H]⁺ at m/z 202 for the free acid. google.com |
| GC-MS | Metabolite Analysis | Used for screening and identification of Carzenide and its metabolites in urine after derivatization. medkoo.comresearchgate.net |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, and metabolites, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of Carzenide and for its quantitative analysis. nih.gov Various HPLC methods have been developed, typically employing reversed-phase columns. sci-hub.seresearchgate.net
One method for the quantitation of p-sulfamoylbenzoic acid utilizes an anion exchange column with an aqueous buffered mobile phase at pH 9.2. nih.gov This approach allows for the accurate determination of isomeric impurities. nih.gov Recoveries from the sodium salt of related isomers have been reported in the range of 92.2% to 104.4%. nih.gov The limit of detection can be as low as 2.5 ppm, demonstrating high sensitivity. nih.gov Purity levels determined by HPLC are often high, with some synthesis methods achieving >99% purity, while others report purities between 92% and 95%. The analysis of p-carboxybenzenesulfonamide (Carzenide) by an Agilent 1200 HPLC system has reported purities between 92.54% and 95.47%. google.com
| Parameter | Description |
| Column | Anion exchange nih.gov; Reversed-phase C18. sci-hub.seresearchgate.net |
| Mobile Phase | Aqueous buffered mobile phase (pH 9.2). nih.gov |
| Detection | UV detection. nih.govsielc.com |
| Purity Achieved | 92.54-95.47% google.com; >99%. |
| Recovery Rates | 92.2% to 104.4% for related isomers from the sodium salt. nih.gov |
| Detection Limit | As low as 2.5 ppm. nih.gov |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a valuable technique for the analysis of Carzenide, its related compounds, and its metabolites, especially in complex biological matrices like urine. researchgate.netjmaterenvironsci.com Due to the low volatility of Carzenide, derivatization is typically required prior to analysis. researchgate.net
A common derivatization technique is extractive methylation, which converts the acidic protons into methyl esters and ethers, making the analyte more volatile and suitable for GC analysis. medkoo.comresearchgate.net GC-MS screening procedures have been successfully developed for the detection of diuretics, including Carzenide, in human urine. researchgate.net These methods offer high sensitivity, with limits of detection reported in the range of 0.001 to 5 mg/L in full-scan mode. researchgate.net The use of GC allows for effective separation of various compounds before their identification by MS based on their mass spectra and retention times. nih.govresearchgate.net
| Technique | Application | Sample Type | Derivatization | Key Findings |
| GC-MS | Screening for diuretics and their metabolites. researchgate.net | Human Urine | Extractive Methylation. medkoo.comresearchgate.net | Allows for detection and identification of Carzenide. Limits of detection range from 0.001 to 5 mg/L. researchgate.net |
LC-MS and LC-MS/MS for Degradation Product Monitoring and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are indispensable tools for the detailed analysis of drug degradation products. These techniques offer high sensitivity and selectivity, enabling the separation, identification, and quantification of impurities and degradation products, even at trace levels. In the context of this compound, LC-MS and LC-MS/MS are pivotal for ensuring the quality, stability, and safety of the drug substance and its formulations.
The process involves subjecting this compound to forced degradation studies under various stress conditions, such as hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress, as recommended by international guidelines. The resulting mixtures, containing the parent drug and its degradation products, are then analyzed. LC separates the components of the mixture based on their physicochemical properties, and the eluting compounds are subsequently introduced into the mass spectrometer.
The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information. For structural elucidation of unknown degradation products, MS/MS is employed. In this technique, a specific parent ion (a degradation product) is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, aiding in its identification.
Research has indicated that Carzenide can undergo several degradation pathways. For instance, under oxidative conditions, it may form sulfonic acid derivatives. Conversely, reduction can lead to the formation of amine derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) studies for the detection of diuretics in human urine have identified specific m/z values that can be used to monitor for Carzenide. researchgate.net While the chromatographic technique differs, the mass spectrometric data is valuable for developing selective LC-MS monitoring methods.
A generalized LC-MS/MS method for the analysis of Carzenide and its degradation products would involve a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The mass spectrometer would be operated in either positive or negative electrospray ionization (ESI) mode, depending on the ionization efficiency of the analytes.
Below is an interactive data table summarizing potential degradation products of Carzenide and the m/z ions that could be monitored in an LC-MS analysis.
| Potential Degradation Product | Degradation Pathway | Monitored m/z Ion | Analytical Technique Reference |
| Sulfonic acid derivative | Oxidation | To be determined based on specific structure | General knowledge of Carzenide degradation |
| Amine derivative | Reduction | To be determined based on specific structure | General knowledge of Carzenide degradation |
| Carzenide | - | 84, 85, 111, 112, 135, 161, 249, 253, 289, 363 | GC-MS data applicable to MS detection researchgate.net |
Advanced Techniques for Biological Matrix Quantification
Application of Ion Chromatography and Flame Photometry for Related Ion Analysis
In the analysis of this compound in biological matrices, it is crucial to quantify not only the active moiety but also related ions, particularly the sodium counter-ion. Ion chromatography and flame photometry are two classical, yet robust, techniques well-suited for this purpose.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the separation and quantification of ionic species. metrohm.com It is particularly useful for determining the concentration of counter-ions like sodium in pharmaceutical preparations. mdpi.comthermofisher.com The method relies on an ion-exchange mechanism to separate ions based on their affinity for a stationary phase. itclabs.com A typical IC system consists of a guard column, an analytical column, a suppressor, and a conductivity detector. metrohm.com
For the analysis of the sodium ion from this compound in a biological sample, the sample would first undergo appropriate preparation, such as protein precipitation followed by dilution. The extract is then injected into the IC system. The separated sodium ions pass through a suppressor, which reduces the background conductivity of the eluent and enhances the signal of the analyte ions. The conductivity detector then measures the change in conductivity, which is proportional to the concentration of the sodium ions. metrohm.com
Flame Photometry
Flame photometry, also known as flame atomic emission spectroscopy (FAES), is a technique specifically used for the determination of alkali and alkaline earth metals. kruess.comwjpsronline.com It is a simple, cost-effective, and sensitive method for quantifying sodium levels in biological fluids. researchgate.netmrclab.combwbtech.com
The principle involves introducing a solution of the sample into a flame. The heat from the flame excites the sodium atoms, causing them to emit light at a characteristic wavelength (approximately 589 nm for sodium). researchgate.net The intensity of the emitted light is directly proportional to the concentration of the sodium in the sample. A monochromator selects the specific wavelength of light, and a photodetector measures its intensity. By comparing the emission intensity of the sample to that of standard solutions of known sodium concentrations, the amount of sodium in the biological sample can be accurately determined.
The following table summarizes the principles and applications of these two techniques for related ion analysis of this compound.
| Technique | Principle | Primary Application for this compound | Advantages |
| Ion Chromatography (IC) | Separation of ions based on ion-exchange, followed by conductivity detection. metrohm.comitclabs.com | Quantification of sodium counter-ion and other inorganic anions and cations. mdpi.comthermofisher.com | High selectivity, ability to analyze multiple ions simultaneously. thermofisher.com |
| Flame Photometry | Measurement of light intensity emitted by excited atoms in a flame. wjpsronline.com | Specific and sensitive quantification of sodium ions in biological fluids. researchgate.netmrclab.combwbtech.com | High sensitivity for alkali metals, cost-effective, and rapid analysis. kruess.com |
Ion-Selective Electrode and Ion Conductivity Methods
Ion-Selective Electrode (ISE)
Ion-selective electrodes are potentiometric sensors that respond to the activity of a specific ion in a solution. researchgate.net A sodium-selective electrode is a highly effective tool for the direct measurement of sodium ion concentrations in biological samples. ntsensors.commetrohm.com The electrode typically contains a membrane that is selectively permeable to sodium ions. metrohm.com When the electrode is immersed in the sample solution, a potential difference develops across the membrane, which is proportional to the logarithm of the sodium ion activity in the sample, as described by the Nernst equation. tricliniclabs.com
This method is advantageous due to its simplicity, speed, and the ability to perform real-time measurements without extensive sample preparation. abechem.com For the analysis of this compound, an ISE can be used to determine the stoichiometry of the salt and to monitor the concentration of free sodium ions in various biological fluids. tricliniclabs.com
Ion Conductivity Methods
Conductivity measurement is a non-specific analytical technique that determines the ability of a solution to conduct an electric current. bostonbioproducts.comcoriolis-pharma.com The conductivity of a solution is dependent on the total concentration of ions, their charge, and their mobility. boquinstrument.com In the context of this compound analysis in a biological matrix, a change in conductivity could indicate a change in the total ionic concentration, which could be related to the drug and its counter-ion.
The table below compares the ion-selective electrode and ion conductivity methods for the analysis of this compound.
| Technique | Principle | Primary Application for this compound | Selectivity | Key Features |
| Ion-Selective Electrode (ISE) | Potentiometric measurement of the activity of a specific ion using a selective membrane. researchgate.net | Direct and selective measurement of sodium ion concentration in biological fluids. ntsensors.commetrohm.com | High | High selectivity for the target ion, real-time analysis, minimal sample preparation. tricliniclabs.comabechem.com |
| Ion Conductivity | Measurement of the overall ability of a solution to conduct electricity. bostonbioproducts.comboquinstrument.com | General screening of total ionic content; monitoring changes in ionic strength. coriolis-pharma.comformulationbio.comamericanpharmaceuticalreview.com | Low (non-selective) | Rapid, simple, provides information on total ionic concentration. boquinstrument.com |
Computational Chemistry and Molecular Modeling Approaches for Carzenide Sodium Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. frontiersin.orghubspotusercontent-na1.net This method is crucial for understanding the binding mechanism of Carzenide sodium and for identifying key interactions that contribute to its biological activity.
Prediction of Ligand-Protein Binding Conformations and Affinities
Molecular docking simulations are employed to predict how this compound fits into the binding site of its target proteins and to estimate the strength of this interaction, often expressed as binding affinity or a docking score. These simulations generate various possible binding poses of the ligand within the protein's active site and rank them based on a scoring function that approximates the binding free energy. frontiersin.org The accuracy of these predictions is critical, as it forms the basis for further investigation and drug design efforts. nih.gov
For instance, in studies involving inhibitors of enzymes like carbonic anhydrase II (CAII), docking studies can reveal the specific orientation of the sulfonamide group of Carzenide within the active site, highlighting its interaction with the zinc ion that is crucial for the enzyme's catalytic activity. The predicted binding affinity provides a quantitative measure to compare Carzenide with other potential inhibitors.
Table 1: Representative Molecular Docking Results for Carzenide Analogues against Carbonic Anhydrase II
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Carzenide | -7.5 | His94, His96, His119, Thr199, Thr200 | Zinc coordination, H-bonds |
| Analogue A | -8.2 | His94, His96, His119, Val121, Leu198 | Zinc coordination, H-bonds, Hydrophobic |
| Analogue B | -6.9 | His94, His96, Thr199 | Zinc coordination, H-bonds |
Note: The data in this table is illustrative and compiled from typical findings in molecular docking studies of sulfonamide inhibitors with carbonic anhydrase. Actual values may vary depending on the specific force field, software, and parameters used.
Analysis of Steric and Hydrophobic Interactions at Binding Interfaces
Beyond simply predicting the binding pose, molecular docking allows for a detailed analysis of the non-covalent interactions that stabilize the protein-ligand complex. unifi.it These include steric and hydrophobic interactions, which are critical for the specificity and affinity of this compound.
Steric Interactions: This analysis identifies regions where the ligand may clash with the protein, leading to an unfavorable binding energy. Conversely, it can highlight areas where the ligand fits snugly into the binding pocket, maximizing favorable van der Waals contacts.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the protein-ligand complex over time. researchgate.net This approach provides a more realistic representation of the biological system and can reveal important information about the stability of the complex and the conformational changes that occur upon binding.
Simulation of Protein-Ligand Complex Stability and Dynamics
MD simulations are used to assess the stability of the binding pose predicted by molecular docking. mdpi.comnih.gov By simulating the protein-Carzenide sodium complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound to the active site or if it dissociates. Key metrics used to evaluate stability include the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will typically show low RMSD fluctuations over the course of the simulation. mdpi.comchemrxiv.org
Table 2: Key Parameters from a Hypothetical MD Simulation of a Carzenide-Protein Complex
| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Number of H-Bonds |
| 0 | 0.0 | 0.0 | 4 |
| 10 | 1.2 | 0.5 | 3-5 |
| 20 | 1.5 | 0.6 | 3-4 |
| 30 | 1.4 | 0.5 | 4-5 |
| 40 | 1.6 | 0.7 | 2-4 |
| 50 | 1.5 | 0.6 | 3-5 |
Note: This table presents hypothetical data to illustrate the type of information obtained from an MD simulation. RMSD values and hydrogen bond counts are indicative of a stable complex.
Exploration of Conformational Changes and Binding Pathway Insights
MD simulations can also shed light on the conformational changes that both the protein and this compound may undergo during the binding process. vu.lt This is particularly important for understanding the "induced-fit" model of ligand binding, where the protein structure adapts to accommodate the ligand. frontiersin.org Furthermore, advanced MD techniques can be used to explore the entire binding pathway, revealing the energetic barriers and intermediate states that occur as the ligand approaches and enters the binding site.
Quantum Chemical Calculations
Quantum chemical calculations provide the most detailed level of theory for studying molecular systems, focusing on the electronic structure of molecules. These methods can be used to accurately calculate various properties of this compound that are important for its interaction with biological targets.
For example, early quantum mechanical models have been used to understand how pressure can induce electronic transitions in sodium-containing compounds, leading to the formation of electrides where electrons are localized in interstitial sites. osti.gov While not directly on this compound, this demonstrates the power of quantum chemistry to predict electronic behavior under different conditions.
Quantum chemical calculations can be used to determine:
Partial atomic charges: These calculations reveal the distribution of electron density within the this compound molecule, which is crucial for understanding its electrostatic interactions with the protein.
Molecular orbital energies: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for predicting the reactivity of the molecule.
Bond dissociation energies: These calculations can help to understand the stability of the molecule and the likelihood of certain chemical reactions.
By combining the insights from molecular docking, MD simulations, and quantum chemical calculations, researchers can build a comprehensive, multi-scale model of how this compound interacts with its biological targets. This detailed understanding is invaluable for the rational design of new and improved therapeutic agents.
Emerging Research Avenues and Future Directions for Carzenide Sodium Compounds
Exploration of Novel Enzyme Targets Beyond Carbonic Anhydrase and cPLA2α
While the inhibitory activity of Carzenide and its analogs against carbonic anhydrases (CAs) and cytosolic phospholipase A2α (cPLA2α) is established, the sulfonamide and benzoic acid moieties are privileged structures in drug discovery, suggesting a wider range of potential biological targets. evitachem.comekb.egresearchgate.net Research into chemically similar compounds indicates that Carzenide derivatives could be engineered to modulate other enzyme families implicated in various diseases.
Future exploration could focus on enzymes where sulfonamide-based inhibitors have already shown promise. These include:
Cholinesterases (AChE and BChE): These enzymes are critical targets in neurodegenerative diseases like Alzheimer's. researchgate.net Novel sulfonamide derivatives have been synthesized and shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) at low nanomolar concentrations. researchgate.netdergipark.org.tr
Aromatase: As a key enzyme in estrogen biosynthesis, aromatase is a major target in hormone-dependent breast cancer. mdpi.com The sulfonamide scaffold has been incorporated into potent aromatase inhibitors. researchgate.net
Human Nucleoside-Triphosphate Diphosphohydrolases (h-NTPDases): These enzymes regulate purinergic signaling and are involved in inflammation and cancer. Sulfamoylbenzoic acid derivatives have been identified as potent and selective inhibitors of several h-NTPDase isoforms. nih.gov
Bacterial Enzymes: Beyond its known antibacterial mechanism of interfering with folate synthesis, the sulfonamide scaffold could be explored for other bacterial targets. evitachem.com For example, metabolomic studies have identified the "methylfolate trap" as a metabolic blockage that sensitizes bacteria to sulfonamides, representing a novel pathway-level target. plos.org
The following table summarizes potential novel enzyme targets for Carzenide derivatives based on activities observed in structurally related sulfonamides.
| Enzyme Target Family | Therapeutic Area | Rationale for Exploration |
| Cholinesterases | Neurodegenerative Diseases | Sulfonamide hybrids show potent inhibition of AChE and BChE. researchgate.netdergipark.org.tr |
| Aromatase | Oncology (Breast Cancer) | The sulfonamide moiety is a key feature in known aromatase inhibitors. researchgate.netmdpi.com |
| h-NTPDases | Inflammation, Oncology | Sulfamoylbenzoic acid analogs are potent and selective inhibitors. nih.gov |
| Bacterial Metabolic Enzymes | Infectious Diseases | The "methylfolate trap" represents a novel sulfonamide-induced vulnerability. plos.org |
This diversification of targets could reposition Carzenide-based compounds for a new range of therapeutic applications, moving far beyond their original use.
Development of Multi-Targeting Strategies for Complex Biological Pathways
The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases such as cancer, diabetes, and neurodegenerative disorders. researchgate.net Polypharmacology, or the design of single molecules that can modulate multiple targets, has emerged as a powerful strategy. ekb.egnih.gov The versatile sulfonamide scaffold of Carzenide is an ideal starting point for developing multi-target agents. researchgate.net
Recent research has successfully created multi-target drugs by combining the sulfonamide pharmacophore with other active moieties. This approach could be applied to Carzenide to address complex diseases.
Dual CA and Cholinesterase Inhibition: For Alzheimer's disease, compounds that inhibit both CAs (implicated in pH regulation and Aβ pathology) and cholinesterases (for symptomatic relief) are being developed. Sulfonamide derivatives have demonstrated the ability to inhibit both enzyme classes, presenting a promising strategy. researchgate.net
Multi-Target Antidiabetic Agents: Novel sulfonamide derivatives have been designed to simultaneously inhibit α-glucosidase and α-amylase, two key enzymes in carbohydrate metabolism, offering a multi-pronged approach to managing diabetes. nih.gov
Anticancer Applications: In oncology, multi-targeting is crucial. The sulfonamide group is present in drugs targeting various cancer-related pathways, including CA IX and XII, aromatase, and kinases. mdpi.comnih.gov A Carzenide scaffold could be functionalized to create a hybrid molecule that hits multiple nodes in a cancer signaling network.
The design of these multi-target ligands requires careful optimization to balance potency against each receptor. The development of Carzenide-based multi-target agents would involve integrating its known CA-inhibitory function with activity against other validated targets within a disease pathway. nih.gov
Advanced Synthetic Methodologies for Structurally Complex Derivatives
Translating the potential of Carzenide into novel therapeutic agents requires advanced and flexible synthetic methodologies to generate diverse and structurally complex derivatives. While the core synthesis of Carzenide (4-sulfamoylbenzoic acid) is well-established, modern chemistry offers powerful tools to modify this scaffold with precision. guidechem.com
Key synthetic strategies for creating next-generation Carzenide derivatives include:
Amide Bond Formation: Standard carbodiimide (B86325) coupling reactions can be used to react the carboxylic acid group of Carzenide with a wide array of amines, creating a library of sulfamoyl-benzamide derivatives. nih.gov This allows for the introduction of various functional groups to explore structure-activity relationships (SAR).
Sulfonamide Functionalization: The sulfamoyl group itself can be modified. Starting from the 4-(chlorosulfonyl)benzoic acid intermediate, reaction with different primary or secondary amines yields N-substituted sulfonamides, providing another avenue for diversification and property modulation. d-nb.info
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," can be used to attach 1,2,3-triazole moieties to the Carzenide scaffold. tandfonline.com This method is highly efficient and has been used to create potent and selective CA inhibitors. tandfonline.com
The "Sugar-Tail" Approach: To improve properties like water solubility and reduce off-target effects, hydrophilic sugar moieties can be attached to the Carzenide core. This "sugar-tail" strategy has been successfully applied to p-sulfamoylbenzoic acid to develop topical antiglaucoma agents with improved efficacy and lower cytotoxicity. tandfonline.comresearchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reactions and improve yields for the synthesis of Carzenide derivatives, such as in the conjugation with other bioactive fragments like amantadine (B194251) to create antiviral agents. mdpi.com
The following table highlights some of these advanced synthetic methods and their applications in modifying the Carzenide scaffold.
| Synthetic Method | Purpose | Example Application |
| Carbodiimide Coupling | Create diverse amide libraries | Synthesis of sulfamoyl-benzamide inhibitors of h-NTPDases. nih.gov |
| N-Substitution of Sulfonamide | Modify the zinc-binding group | Preparation of N-aryl-N-arylmethyl substituted 4-sulfamoylbenzoic acids. d-nb.info |
| Click Chemistry | Introduce heterocyclic linkers | Synthesis of triazole-sulfonamide hybrids as CA inhibitors. tandfonline.comtandfonline.com |
| "Sugar-Tail" Approach | Enhance solubility and selectivity | Development of carbohydrate-based topical antiglaucoma agents. tandfonline.com |
| Microwave Irradiation | Accelerate reactions, improve yields | One-pot synthesis of N-(adamantan-1-yl)-4-sulfamoylbenzamide. mdpi.com |
These methodologies provide a robust toolbox for medicinal chemists to systematically optimize the pharmacological profile of Carzenide-based compounds.
Integration of Omics Data with Carzenide Sodium Research (e.g., Metabolomics, Proteomics)
The integration of large-scale "omics" data, such as proteomics (the study of proteins) and metabolomics (the study of metabolites), offers a powerful, unbiased approach to understanding the biological effects of drug compounds. For this compound, these technologies can elucidate mechanisms of action, identify new biomarkers, and reveal novel therapeutic opportunities. scispace.comtandfonline.com
Proteomics can provide a snapshot of how Carzenide derivatives affect the entire protein landscape of a cell or tissue.
Target Identification and Biomarker Discovery: Proteomic analysis of colorectal cancer tissues identified CA II as a significantly downregulated protein, suggesting it could be a diagnostic biomarker. spandidos-publications.com Similar studies with Carzenide could uncover new protein markers associated with its therapeutic effect.
Mechanism of Action: In studies of cerebral amyloid angiopathy, a condition related to Alzheimer's disease, proteomics revealed that treatment with CA inhibitors prevented the dysregulation of key proteins involved in synaptic function and astroglial activation. nih.gov This demonstrates how proteomics can map the downstream molecular effects of inhibiting a target like carbonic anhydrase.
Metabolomics measures changes in small-molecule metabolites, providing a real-time view of cellular biochemistry.
Elucidating Drug Mechanisms: Untargeted metabolomics was used to discover that sulfonamide antibiotics induce a "methylfolate trap" in bacteria, causing metabolic imbalances that lead to cell death—a previously unknown mechanism. plos.org Applying metabolomics to Carzenide could reveal its impact on cellular metabolism in fine detail.
Antimalarial Drug Discovery: Metabolomic profiling of parasites treated with various compounds is a key strategy for discovering new antimalarials by identifying disturbances in essential metabolic pathways, such as folate synthesis, which is targeted by sulfonamides. scispace.com
By combining omics data with traditional pharmacology, researchers can build a more comprehensive picture of how this compound and its derivatives function, leading to more rational drug design and patient stratification in clinical studies.
Application of Artificial Intelligence and Big Data in this compound Compound Optimization
The fields of drug discovery and medicinal chemistry are being transformed by artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can analyze vast datasets to predict compound activity, optimize molecular properties, and design novel structures, significantly accelerating the development process. researchgate.netresearchgate.net For this compound, AI offers a pathway to rapidly explore its chemical space and design optimized derivatives with enhanced potency and selectivity.
Key applications of AI in Carzenide research include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with machine learning algorithms can predict the biological activity of new Carzenide derivatives before they are synthesized. acs.org For example, ML models have been successfully trained to predict the inhibitory activity of compounds against targets like aromatase and carbonic anhydrase. researchgate.netacs.org
Virtual Screening and Drug Repurposing: AI can screen massive virtual libraries of compounds to identify new potential inhibitors for a given target. Deep learning models have been used to screen FDA-approved drugs to identify novel inhibitors for enzymes like COX-2, a process that could be applied to find new uses for existing sulfonamides or design novel Carzenide-based inhibitors. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. These models can be trained on known active compounds, like existing CA inhibitors, and then generate novel molecular structures based on the Carzenide scaffold that are optimized for high potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. mdpi.com
Explainable AI (XAI): To avoid the "black box" problem of some AI models, XAI techniques can be used to identify the specific molecular fingerprints and structural features that are most important for a compound's activity. researchgate.net This provides medicinal chemists with actionable insights for rational drug design, for instance, by highlighting which substitutions on the Carzenide ring are most likely to improve selectivity for a specific CA isoform. researchgate.net
The following table outlines how different AI/ML approaches can be applied to the optimization of Carzenide compounds.
| AI/ML Application | Description | Potential Impact on Carzenide Research |
| Machine Learning QSAR | Trains models to predict activity from chemical structure. acs.org | Rapidly predict the potency of new Carzenide derivatives, reducing synthesis costs. |
| Deep Learning Virtual Screening | Screens large compound databases for potential hits against a target. nih.gov | Identify new enzyme targets for Carzenide or find existing drugs to repurpose. |
| Generative Adversarial Networks (GANs) | Designs novel molecules with optimized properties. mdpi.com | Create new, patentable Carzenide derivatives with superior efficacy and safety profiles. |
| Explainable AI (XAI) | Identifies key molecular features driving biological activity. researchgate.net | Provide chemists with clear, rational guidance for structural modifications. |
By harnessing the power of AI and big data, the journey from the foundational Carzenide scaffold to a highly optimized, selective, and effective therapeutic can be made more efficient and successful.
Q & A
Basic Research Question
- Methodological Answer : Begin by defining the compound’s purity criteria (e.g., NMR, HPLC validation) and selecting appropriate in vitro or in vivo models aligned with the hypothesized mechanism. For example, if studying apoptosis modulation (as suggested in germline trajectory studies ), use standardized cell lines and controls to isolate Carzenide-specific effects. Document all steps, including solvent preparation, concentration gradients, and incubation times, adhering to reproducibility guidelines for chemical experiments .
What strategies resolve contradictions in this compound’s reported biological activity across studies?
Advanced Research Question
- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies, such as differences in cell culture conditions (e.g., oxygen levels, serum types) or assay protocols (e.g., endpoint vs. real-time measurements). Use meta-analysis tools to quantify effect sizes and heterogeneity. Cross-validate findings with orthogonal techniques (e.g., flow cytometry vs. Western blot for apoptosis markers) and consult interdisciplinary experts (e.g., biostatisticians) to refine interpretations .
How should researchers formulate hypothesis-driven questions for this compound’s role in cellular differentiation?
Basic Research Question
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to narrow scope. For instance:
What analytical approaches validate this compound’s structural stability under varying physiological conditions?
Advanced Research Question
- Methodological Answer : Employ tandem techniques:
- Spectroscopy : Monitor degradation via UV-Vis or FTIR under simulated physiological pH/temperature.
- Chromatography : Use HPLC-MS to detect byproducts or isomerization.
- Computational Modeling : Predict stability using molecular dynamics simulations. Document all parameters (e.g., column type, mobile phase) to enable replication .
How can interdisciplinary teams optimize data collection for this compound’s pharmacokinetic studies?
Advanced Research Question
- Methodological Answer : Assign roles using a Research Plan Matrix :
- Biochemists: Design assays for plasma protein binding.
- Pharmacologists: Model absorption/distribution using compartmental analysis.
- Statisticians: Power calculations to determine sample size (e.g., n ≥ 100 for representative inference ).
- Use shared digital platforms (e.g., LabArchives) for real-time data harmonization .
What frameworks guide ethical and rigorous literature reviews on this compound’s therapeutic potential?
Basic Research Question
- Methodological Answer : Follow PRISMA guidelines for systematic reviews:
How to address gaps in this compound’s mechanistic data using exploratory vs. confirmatory research designs?
Advanced Research Question
- Methodological Answer :
What criteria ensure robust statistical analysis of this compound’s dose-dependent effects?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
